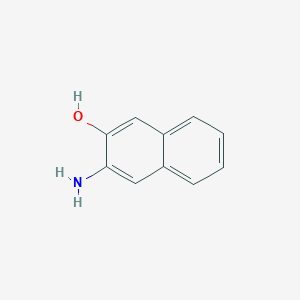

3-Amino-2-naphthol

説明

特性

IUPAC Name |

3-aminonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVPTERSBUMMHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80202520 | |

| Record name | 2-Amino-3-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5417-63-0 | |

| Record name | 3-Amino-2-naphthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5417-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-3-hydroxynaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3-hydroxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINO-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29BKE27D17 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-2-naphthol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-naphthol is an aromatic organic compound that serves as a valuable intermediate in the synthesis of various dyes and other complex organic molecules. Its bifunctional nature, containing both a hydroxyl and an amino group on the naphthalene (B1677914) core, makes it a versatile building block in organic chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with general experimental considerations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, application in synthesis, and for the development of analytical methods.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 3-aminonaphthalen-2-ol | [1] |

| CAS Number | 5417-63-0 | [1] |

| Molecular Formula | C₁₀H₉NO | [1] |

| Molecular Weight | 159.18 g/mol | [1] |

| Appearance | White to light yellow or reddish crystalline solid | [2] |

| Melting Point | 229-230 °C (lit.) | [3] |

| Boiling Point | ~342 °C (predicted) | |

| Solubility | Soluble in ethanol, ether, and benzene; slightly soluble in water. Soluble in DMSO and Methanol (slightly). | [3] |

| pKa (Predicted) | 9.36 ± 0.40 | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. Below is a summary of its key spectral features.

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Key Features | Reference(s) |

| ¹H NMR | Spectral data available. | [4] |

| ¹³C NMR | Spectral data available. | [1] |

| Infrared (IR) | IR spectrum available, showing characteristic peaks for O-H, N-H, and aromatic C-H and C=C stretching. | [5][6] |

| Mass Spectrometry (MS) | Molecular ion peak at m/z 159. Major fragments observed at m/z 130 and 160. | [1] |

| UV-Vis | UV-Vis absorption spectra have been recorded. | [7] |

Experimental Protocols

Synthesis of this compound

Two common synthetic routes to this compound are the Bucherer reaction starting from 2-naphthol (B1666908) and the reduction of 3-nitro-2-naphthol.

1. Bucherer Reaction

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia (B1221849).[8]

Methodology Outline: A detailed experimental protocol for the Bucherer reaction to produce this compound would generally involve heating 2-naphthol with an aqueous solution of sodium bisulfite and ammonia under pressure. The product, this compound, would then be isolated by adjusting the pH of the reaction mixture to precipitate the product, followed by filtration and washing.

2. Reduction of 3-Nitro-2-naphthol

Another common method is the reduction of a nitro precursor, 3-nitro-2-naphthol.

Methodology Outline: A typical procedure involves the reduction of 3-nitro-2-naphthol using a reducing agent such as tin(II) chloride in the presence of a strong acid like hydrochloric acid, or through catalytic hydrogenation with hydrogen gas and a palladium on carbon catalyst.[9] The reaction progress is monitored, and upon completion, the product is isolated by neutralization of the acid and subsequent extraction or filtration.

Purification

Recrystallization

Crude this compound can be purified by recrystallization. The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Methodology Outline: The crude solid is dissolved in a minimal amount of a suitable hot solvent. If insoluble impurities are present, the hot solution is filtered. The filtrate is then allowed to cool slowly to induce crystallization. The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and then dried.[10]

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. It is also suspected of causing cancer.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This technical guide provides a summary of the key chemical and physical properties of this compound. The data presented are essential for researchers and scientists working with this compound in synthetic and analytical applications. While general synthetic and purification methodologies are outlined, specific experimental conditions may require optimization based on laboratory settings and desired product purity.

References

- 1. This compound | C10H9NO | CID 79449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. This compound(5417-63-0) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(5417-63-0) IR Spectrum [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. iosrjournals.org [iosrjournals.org]

- 8. Bucherer reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. chem.ualberta.ca [chem.ualberta.ca]

An In-depth Technical Guide to 3-Amino-2-naphthol: Molecular Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-2-naphthol, a key bifunctional aromatic compound, serves as a pivotal intermediate in the synthesis of a wide array of chemical entities, from dyes to pharmacologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and detailed experimental protocols for its synthesis and characterization. Furthermore, it elucidates the role of this compound as a precursor in the development of novel therapeutic agents, particularly in the context of anticancer drug discovery.

Molecular Structure and Formula

This compound, systematically named 3-aminonaphthalen-2-ol, is an organic compound featuring a naphthalene (B1677914) core substituted with an amino (-NH₂) group at the 3-position and a hydroxyl (-OH) group at the 2-position.[1][2]

Molecular Formula: C₁₀H₉NO[1][2]

Molecular Weight: 159.18 g/mol [1][2]

Synonyms: 2-Amino-3-hydroxynaphthalene, 3-Hydroxy-2-naphthylamine[3][4]

The presence of both an electron-donating amino group and a hydroxyl group on the aromatic naphthalene ring system imparts unique chemical reactivity to the molecule, making it a versatile building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Appearance | White to pale yellow or reddish crystalline solid | [3][4] |

| Melting Point | 229-230 °C (lit.) | [3] |

| Boiling Point | ~342 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol (B145695), ether, and benzene; slightly soluble in water. | [3] |

| IUPAC Name | 3-aminonaphthalen-2-ol | [1][2] |

Experimental Protocols

Synthesis of this compound via Reduction of 3-Nitro-2-naphthol

A common and effective method for the preparation of this compound is the reduction of its nitro precursor, 3-nitro-2-naphthol.[1] An iron-mediated reduction in an acidic medium is a classical and cost-effective approach.[1]

Materials:

-

3-Nitro-2-naphthol

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or aqueous ethanol for recrystallization

-

Sodium Carbonate (for neutralization)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 3-nitro-2-naphthol in a 10-15% (v/v) solution of hydrochloric acid in water.

-

Add iron powder to the suspension. A molar ratio of approximately 3:1 of iron to 3-nitro-2-naphthol is recommended to ensure complete reduction.[1]

-

Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. The reaction is typically allowed to proceed for 6-8 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is neutral.

-

Filter the resulting mixture through a Büchner funnel to remove the iron salts and other solid byproducts.

-

The crude this compound is then purified by recrystallization from ethanol or an aqueous ethanol mixture to yield a product with a purity of ≥90%.[1] The expected yield for this method is typically in the range of 65-75%.[1]

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Infrared (IR) Spectroscopy:

-

A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹.

-

C=C stretching vibrations of the naphthalene ring appear in the 1500-1600 cm⁻¹ region.

-

C-O and C-N stretching vibrations can be observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the naphthalene ring, as well as signals for the protons of the amino and hydroxyl groups. The exact chemical shifts will depend on the solvent used.

-

¹³C NMR: The spectrum will display signals for the ten carbon atoms of the naphthalene ring. The carbons attached to the amino and hydroxyl groups will have distinct chemical shifts due to the electronic effects of these substituents.

Role in the Synthesis of Bioactive Molecules

This compound is a valuable precursor in the synthesis of complex heterocyclic structures with significant biological activities.[1] Notably, it is utilized in the creation of rigid 1H-benzo[f]chromene scaffolds. These derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer).[1]

The anticancer mechanism of these this compound-derived compounds is believed to be multi-targeted. They have been shown to inhibit topoisomerase I and II, enzymes crucial for DNA replication and repair in cancer cells.[1] Furthermore, they can act as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key players in cancer cell signaling pathways that promote cell growth, proliferation, and angiogenesis.[1]

Below is a diagram illustrating the logical workflow from this compound to its application in cancer cell inhibition.

The following diagram illustrates a simplified experimental workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Spectroscopic Properties of 3-Amino-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of 3-Amino-2-naphthol, a crucial building block in medicinal chemistry and materials science. This document details the methodologies for key spectroscopic analyses and presents quantitative data in a structured format to facilitate research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound in solution. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.39 | s | - | OH |

| 7.56 | d | 8.0 | H-5 |

| 7.21 | s | - | H-1 |

| 7.15 | d | 8.0 | H-8 |

| 6.99 | d | 8.8 | H-4 |

| 6.97 | t | 7.6 | H-6 |

| 6.94 | d | 8.8 | H-7 |

| 5.26 | s (br) | - | NH₂ |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 154.31 | C-2 (C-OH) |

| 143.43 | C-3 (C-NH₂) |

| 134.54 | C-4a |

| 129.71 | C-8a |

| 129.10 | C-5 |

| 128.75 | C-8 |

| 126.35 | C-4 |

| 124.92 | C-6 |

| 123.63 | C-7 |

| 118.29 | C-1 |

Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy provides information about the functional groups present in this compound. The solid-state spectrum is typically obtained using a KBr pellet.[1]

Table 3: FT-IR Spectral Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3400-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3350-3150 | Medium, Broad | N-H Stretch | Amino -NH₂ |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 1630-1600 | Strong | C=C Stretch | Aromatic |

| 1590-1580 | Medium | N-H Bend | Amino -NH₂ |

| 1440 | Medium | C=C Stretch | Aromatic |

| 1280-1270 | Strong | C-O Stretch | Phenolic |

| 850-750 | Strong | C-H Bend | Aromatic (out-of-plane) |

UV-Visible (UV-Vis) Absorption Spectroscopy

Table 4: Representative UV-Vis Absorption Data for this compound

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Methanol | ~280 | ~340 |

| Ethanol | ~282 | ~342 |

| Acetonitrile | ~278 | ~338 |

| Dichloromethane | ~285 | ~345 |

Fluorescence Spectroscopy

This compound is a fluorescent molecule, and its emission properties are also solvent-dependent. The following table provides representative fluorescence data based on studies of similar aminonaphthol derivatives.

Table 5: Representative Fluorescence Data for this compound

| Solvent | Excitation λmax (nm) | Emission λmax (nm) |

| Methanol | ~340 | ~420 |

| Ethanol | ~342 | ~425 |

| Acetonitrile | ~338 | ~415 |

| Dichloromethane | ~345 | ~430 |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Gently vortex the mixture to ensure complete dissolution.

-

Transfer the solution to an NMR tube using a pipette.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR probe.

-

Lock the spectrometer on the deuterium (B1214612) signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set appropriate spectral widths, acquisition times, and relaxation delays for optimal resolution and signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers.

-

Assign the observed bands to specific functional group vibrations.

-

UV-Vis Absorption Spectroscopy

Objective: To measure the UV-Vis absorption spectrum of this compound in a suitable solvent.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., methanol)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to a final concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

-

-

Data Analysis:

-

Determine the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol)

-

Volumetric flasks

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

-

Data Acquisition:

-

Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Emission Spectrum:

-

Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a wavelength range starting just above the excitation wavelength to capture the entire emission profile.

-

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence emission.

-

Scan the excitation monochromator over a range of shorter wavelengths.

-

-

-

Data Analysis:

-

Identify the excitation and emission maxima.

-

If a standard with a known quantum yield is available, the fluorescence quantum yield of the sample can be determined using the comparative method.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

3-Amino-2-naphthol: A Technical Guide to its Fluorescence Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-naphthol is a vital aromatic compound featuring a naphthalene (B1677914) core substituted with both a hydroxyl and an amino group. This unique structure imparts fluorescent properties that make it a valuable building block in the synthesis of sophisticated molecular probes and sensors. While the intrinsic fluorescence quantum yield of this compound is not extensively documented in peer-reviewed literature, the photophysical characteristics of the aminonaphthol scaffold are of significant interest. The fluorescence of these compounds is highly sensitive to the local environment, including solvent polarity and pH, making them versatile platforms for the design of responsive fluorescent probes. This guide provides a comprehensive overview of the fluorescence characteristics of aminonaphthol derivatives, a detailed protocol for determining fluorescence quantum yield, and a conceptual workflow for the application of this compound in the development of fluorescent sensors.

Photophysical Properties of Aminonaphthol Derivatives

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for any fluorophore. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For aminonaphthol derivatives, this value can be significantly influenced by the position of the substituents and the surrounding solvent. Below is a summary of photophysical data for related aminonaphthalene compounds to provide a comparative context for the properties of this compound.

| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (Φf) | Reference |

| 2-Aminonaphthalene | Various | - | - | High (specific value varies with solvent) | [1] |

| 4-Amino-1,8-naphthalimide Derivatives | Various | - | - | Varies significantly with solvent and substitution | [2] |

| H(8)BINOL-amino alcohol | CH2Cl2 | - | 390 | - | [3] |

Note: The fluorescence quantum yield of 2-aminonaphthalene is noted to be high, making its scaffold a promising basis for fluorescent probes.[1] The specific quantum yield, however, is highly dependent on the solvent and experimental conditions.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The following is a detailed methodology for determining the relative fluorescence quantum yield of a compound like this compound using the comparative method.[1][4][5][6][7] This method involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

1. Materials and Instrumentation:

-

Fluorophore of Interest (Sample): this compound

-

Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φf = 0.54).[1]

-

Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable. The same solvent should be used for both.

-

UV-Vis Spectrophotometer: To measure absorbance.

-

Fluorescence Spectrometer (Fluorometer): To measure fluorescence emission.

-

Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.

2. Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound sample and the quantum yield standard in the chosen solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen so that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to avoid inner filter effects.[4][6]

-

-

Absorbance Measurements:

-

Using the UV-Vis spectrophotometer, measure the absorbance spectra of all the prepared solutions (sample and standard).

-

Record the absorbance value at the chosen excitation wavelength (λex) for each solution. The excitation wavelength should be the same for both the sample and the standard.

-

-

Fluorescence Measurements:

-

Using the fluorescence spectrometer, measure the fluorescence emission spectra of all the prepared solutions.

-

The excitation wavelength must be the same as that used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each recorded fluorescence spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient (slope) of the resulting linear plots for both the sample (Grad_sample) and the standard (Grad_std).

-

3. Calculation of Quantum Yield:

The fluorescence quantum yield of the sample (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the known fluorescence quantum yield of the standard.

-

Grad_sample is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

Grad_std is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the standard.

-

n_sample is the refractive index of the solvent used for the sample.

-

n_std is the refractive index of the solvent used for the standard (if different, otherwise this term is 1).

Conceptual Workflow and Visualizations

Since this compound is primarily utilized as a foundational building block for more complex fluorescent probes, the following diagrams illustrate the logical workflow for its application in sensor development and the fundamental principles of fluorescence.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Study of the fluorescent properties of partially hydrogenated 1,1'-bi-2-naphthol-amine molecules and their use for enantioselective fluorescent recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. shimadzu.com [shimadzu.com]

- 6. static.horiba.com [static.horiba.com]

- 7. benchchem.com [benchchem.com]

Solubility Profile of 3-Amino-2-naphthol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-2-naphthol, a crucial intermediate in the synthesis of various dyes and a compound of interest in medicinal chemistry. Understanding its solubility in different organic solvents is paramount for its effective use in synthesis, purification, and formulation development. This document outlines its solubility characteristics, provides a detailed experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Quantitative Solubility Data

While this compound is known to be soluble in several organic solvents, precise quantitative experimental data is not widely available in published literature. The following table summarizes the available qualitative and calculated solubility information. Researchers are encouraged to determine quantitative solubility data for their specific applications using the protocol outlined in the subsequent section.

| Solvent Classification | Solvent Name | Chemical Formula | Qualitative Solubility | Calculated/Estimated Solubility |

| Polar Protic | Water | H₂O | Slightly Soluble | 3.47 x 10⁻³ mol/L (Calculated)[1] |

| Ethanol | C₂H₅OH | Soluble[2] | Data not available | |

| Methanol | CH₃OH | Likely Soluble | Data not available | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Likely Soluble | Data not available |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Likely Soluble | Data not available | |

| Acetone | CH₃COCH₃ | Likely Soluble | Data not available | |

| Ethyl Acetate | CH₃COOC₂H₅ | Likely Soluble | Data not available | |

| Nonpolar | Benzene | C₆H₆ | Soluble[2] | Data not available |

| Toluene | C₇H₈ | Likely Soluble | Data not available | |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2] | Data not available | |

| Chloroform | CHCl₃ | Likely Soluble | Data not available |

Note: "Likely Soluble" is inferred from the general solubility of similar aromatic compounds containing both amino and hydroxyl functional groups. The calculated water solubility is derived from the provided Log10WS of -2.46.[1]

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound in various organic solvents, the following experimental protocol, based on the widely accepted shake-flask method, is recommended.

2.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.22 µm PTFE)

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation:

-

Calculate the solubility of this compound in the original solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

-

2.3. Method Validation

To ensure the accuracy and reliability of the results, the analytical method used for quantification should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

3.2. Factors Influencing Solubility

The solubility of this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram outlines these logical relationships.

Caption: Logical relationships influencing the solubility of this compound.

References

Technical Guide: Physicochemical Properties of 3-Amino-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the melting and boiling points of 3-Amino-2-naphthol, including experimental protocols for their determination.

Quantitative Data Summary

The melting and boiling points of this compound are summarized in the table below. The reported values exhibit some variation across different sources, which is common for chemical compounds and can be attributed to differences in experimental conditions and sample purity.

| Property | Value | Source |

| Melting Point | 229-230 °C | Sigma-Aldrich[1] |

| 232 - 238 °C | Fisher Scientific[2] | |

| 220.0-241.0 °C | Thermo Fisher Scientific[3][4] | |

| ~240-244 °C | ChemBK | |

| Boiling Point | ~342 °C | ChemBK |

| No information available | Fisher Scientific[2] |

Experimental Protocols

The following are detailed methodologies for the determination of melting and boiling points, applicable to crystalline organic compounds like this compound.

This method is a standard procedure for accurately determining the melting point of a solid crystalline substance.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Heating oil (for Thiele tube method)

Procedure:

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample.[2]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, the tube can be dropped through a long, narrow glass tube onto the benchtop.[2]

-

The packed sample height should be between 2-4 mm.[3] An excessive amount of sample can lead to a broader melting range.[5]

-

-

Measurement using a Melting Point Apparatus:

-

Insert the loaded capillary tube into the sample holder of the apparatus.

-

Set a starting temperature approximately 15°C below the expected melting point.[5]

-

Heat the sample rapidly at first.[3]

-

When the temperature is about 15°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[3]

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a transparent liquid (completion of melting).[3] This range is the melting point.

-

-

Measurement using a Thiele Tube:

-

Attach the loaded capillary tube to a thermometer using a small rubber band, aligning the sample with the thermometer's bulb.

-

Clamp the Thiele tube to a ring stand and fill it with heating oil to a level above the side arm.

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame, which will circulate the oil and ensure uniform heating.[7]

-

Observe the sample and record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.[8]

-

This method is suitable for determining the boiling point of small quantities of a liquid. Since this compound is a solid at room temperature, it would first need to be melted to apply a boiling point determination method, though decomposition at high temperatures is a concern.

Apparatus:

-

Small test tube (e.g., 6 x 50 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or a beaker with heating oil

-

Rubber band or tubing slice

Procedure:

-

Sample Preparation:

-

Add a few drops of the liquid sample into the small test tube.

-

Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.[9]

-

-

Assembly:

-

Attach the test tube to a thermometer using a small rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[4]

-

Suspend the entire assembly in a Thiele tube or a beaker filled with a suitable heating oil.

-

-

Measurement:

-

Begin heating the oil bath gently. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.[10]

-

Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the liquid has reached its boiling point and its vapor is escaping.[4]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure.[4][11]

-

Record the temperature at this exact moment. This temperature is the boiling point of the liquid.[4]

-

Visualized Workflow

The following diagram illustrates the logical workflow for determining the melting point of a solid sample using the capillary method.

References

- 1. chemconnections.org [chemconnections.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chymist.com [chymist.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. labcomercial.com [labcomercial.com]

- 8. Thiele tube - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. uomus.edu.iq [uomus.edu.iq]

In-Depth Technical Guide to Proton Transfer in Aminonaphthols: A Core Resource for Researchers and Drug Development Professionals

Abstract

Aminonaphthols, a class of aromatic compounds possessing both an amino and a hydroxyl group on a naphthalene (B1677914) scaffold, are exemplary models for studying proton transfer processes, particularly excited-state intramolecular proton transfer (ESIPT). Their unique photophysical properties, which are highly sensitive to their local environment, make them valuable tools in various scientific domains, including as fluorescent probes in biological imaging and as potential scaffolds in drug development. This technical guide provides a comprehensive overview of the fundamental principles of proton transfer in aminonaphthols, detailed experimental and computational methodologies for their study, and a summary of their burgeoning applications.

Introduction: The Significance of Proton Transfer in Aminonaphthols

Proton transfer is a fundamental chemical reaction that plays a pivotal role in a vast array of chemical and biological processes, from enzymatic catalysis to the intricate mechanisms of vision. Aminonaphthols serve as versatile platforms for investigating these phenomena due to their dual functional groups—an acidic hydroxyl group and a basic amino group—which can act as both proton donors and acceptors.

Upon photoexcitation, the acidity and basicity of these functional groups can change dramatically, leading to a phenomenon known as excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl to the amino group within the same molecule, resulting in the formation of a transient tautomer with distinct fluorescence properties. The study of ESIPT in aminonaphthols provides valuable insights into the dynamics of proton transfer reactions and the influence of molecular structure and environment on these processes.

Fundamental Principles of Proton Transfer in Aminonaphthols

Aminonaphthols can exist in several protonation states in both their ground (S₀) and excited (S₁) electronic states. These include the cationic (-NH₃⁺, -OH), neutral (-NH₂, -OH), zwitterionic (-NH₃⁺, -O⁻), and anionic (-NH₂, -O⁻) forms. The equilibrium between these species is governed by the pH of the medium and the intrinsic acidity constants (pKa) of the amino and hydroxyl groups.

Upon absorption of a photon, the molecule is promoted to an excited state, where the electron distribution is altered. This often leads to a significant increase in the acidity of the hydroxyl group and the basicity of the amino group, facilitating ESIPT. The efficiency and pathway of this proton transfer are dictated by the specific isomeric substitution pattern on the naphthalene ring and the nature of the surrounding solvent.

The Jablonski Diagram for ESIPT

The process of ESIPT can be visualized using a Jablonski diagram, which illustrates the electronic states of a molecule and the transitions between them.

Caption: Jablonski diagram illustrating the ESIPT process in aminonaphthols.

Quantitative Data on Proton Transfer in Aminonaphthols

The photophysical properties of aminonaphthols are quantified by several key parameters, including their ground and excited-state acidity constants (pKa and pKa*), fluorescence quantum yields (Φf), and fluorescence lifetimes (τf). These parameters are crucial for understanding the dynamics of proton transfer and for designing aminonaphthol-based applications.

| Isomer | pKa (-NH₃⁺) | pKa (-OH) | pKa* (-NH₃⁺) | pKa* (-OH) | Solvent | Reference |

| 1-Amino-2-naphthol | - | - | - | - | Water, Methanol | [1] |

| 3-Amino-2-naphthol | - | - | - | ESPT at OH in water | Water, Methanol | [1] |

| 5-Amino-1-naphthol | - | - | - | - | - | [2] |

| 5-Amino-2-naphthol (B50111) | - | 9.5 ± 0.2 | - | 1.1 ± 0.2 (protonated amino) | Water | [3] |

| 6-Amino-2-naphthol | - | - | ESPT at both sites | pKa* reduced by >7 units | Water | [4] |

| 7-Amino-2-naphthol | 4.4 ± 0.2 | 9.6 ± 0.1 | - | - | Water | [3] |

| 8-Amino-2-naphthol | 4.3 ± 0.2 | 9.5 ± 0.1 | - | 1.1 ± 0.2 (protonated amino) | Water | [3] |

Note: A comprehensive compilation of quantum yields and fluorescence lifetimes is an ongoing area of research, with available data being isomer and solvent-dependent.

One of the remarkable features of certain aminonaphthol isomers, such as 5-amino-2-naphthol and 8-amino-2-naphthol, is the "pH switch" for their photoacidity.[3] The protonation state of the amino group significantly influences the excited-state deprotonation of the hydroxyl group.

Caption: The pH-switch mechanism for ESIPT in certain aminonaphthols.

Experimental Protocols for Studying Proton Transfer

The investigation of proton transfer in aminonaphthols relies on a combination of spectroscopic and computational techniques.

Steady-State and Time-Resolved Fluorescence Spectroscopy

Steady-state fluorescence spectroscopy provides information on the electronic ground and excited states of the different protonated species of aminonaphthols. By measuring the fluorescence intensity as a function of pH, the ground and excited-state pKa values can be determined using the Förster cycle.

Time-resolved fluorescence spectroscopy, particularly Time-Correlated Single Photon Counting (TCSPC), is a powerful technique for directly measuring the kinetics of the excited-state processes, including the rates of proton transfer.

Detailed Protocol for Time-Correlated Single Photon Counting (TCSPC):

-

Sample Preparation: Prepare solutions of the aminonaphthol in the desired solvent and buffer system to control the pH. The concentration should be low enough to avoid aggregation and inner filter effects (typically in the micromolar range).

-

Instrumentation Setup:

-

Excitation Source: A pulsed laser with a high repetition rate (e.g., a picosecond diode laser or a mode-locked Ti:Sapphire laser). The excitation wavelength is chosen to selectively excite the aminonaphthol species of interest.

-

Sample Chamber: A temperature-controlled cuvette holder.

-

Emission Wavelength Selection: A monochromator or bandpass filter to isolate the fluorescence emission from either the normal or the tautomeric form.

-

Detector: A sensitive, high-speed single-photon detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

-

TCSPC Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) to measure the time delay between the excitation pulse and the detected fluorescence photon.

-

-

Data Acquisition:

-

Collect a histogram of the arrival times of the fluorescence photons relative to the excitation pulses. The data collection is continued until a sufficient number of photons have been detected to achieve good statistical accuracy.

-

Measure the instrument response function (IRF) by replacing the sample with a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

-

Data Analysis:

-

The fluorescence decay data is analyzed by fitting it to a multi-exponential decay model using deconvolution software that accounts for the IRF.

-

The decay times obtained from the fit correspond to the fluorescence lifetimes of the different excited-state species.

-

The rate constants for proton transfer can be extracted from a global analysis of the fluorescence decays at different emission wavelengths and pH values.

-

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are invaluable for complementing experimental studies. They can be used to:

-

Calculate the geometries and energies of the ground and excited states of the different protonated forms of aminonaphthols.

-

Simulate the absorption and emission spectra.

-

Map the potential energy surfaces for the proton transfer reaction to identify the reaction pathway and calculate the energy barrier.

Detailed Protocol for TD-DFT Calculations of ESIPT:

-

Ground-State Geometry Optimization:

-

Build the initial structure of the aminonaphthol isomer.

-

Perform a geometry optimization of the ground state (S₀) using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

-

-

Excited-State Geometry Optimization:

-

Using the optimized ground-state geometry, perform a geometry optimization of the first excited singlet state (S₁) using TD-DFT with the same functional and basis set. This will yield the geometry of the excited normal form (N*).

-

To find the geometry of the excited tautomer form (T*), start with a structure where the proton has been transferred and perform a similar S₁ geometry optimization.

-

-

Calculation of Spectroscopic Properties:

-

Perform single-point TD-DFT calculations at the optimized S₀ and S₁ geometries to calculate the vertical excitation energies (absorption) and emission energies (fluorescence).

-

-

Potential Energy Surface Scan:

-

To investigate the ESIPT pathway, perform a relaxed potential energy surface scan along the proton transfer coordinate (e.g., the O-H bond distance or the N...H distance) in the S₁ state. This will reveal the presence and height of any energy barrier to proton transfer.

-

-

Solvent Effects:

-

Incorporate the effects of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Caption: A typical experimental workflow for studying proton transfer in aminonaphthols.

Influence of Solvent on Proton Transfer

The solvent plays a crucial role in mediating proton transfer in aminonaphthols. Protic solvents, such as water and methanol, can facilitate proton transfer by forming hydrogen bonds with the amino and hydroxyl groups, thereby stabilizing the transition state. The polarity of the solvent also influences the energetics of the different protonated species and can affect the rate of proton transfer.

For instance, in some aminonaphthol systems, ESIPT is observed in water but not in less polar solvents like methanol. This highlights the importance of the solvent's hydrogen-bonding ability and polarity in controlling the proton transfer dynamics.[1]

Caption: Influence of solvent proticity on the ESIPT process in aminonaphthols.

Applications in Drug Development and Biological Imaging

The unique photophysical properties of aminonaphthols make them attractive candidates for applications in drug development and biological imaging.

-

Fluorescent Probes: Their environment-sensitive fluorescence makes them excellent probes for sensing changes in local pH, polarity, and viscosity in biological systems.[5] ESIPT-based probes can offer ratiometric sensing capabilities, which enhances the accuracy of measurements.

-

Biological Imaging: Aminonaphthol derivatives can be designed to target specific cellular compartments or biomolecules, allowing for their visualization using fluorescence microscopy.[6]

-

Anticancer Agents: Some aminobenzylnaphthol derivatives, synthesized via the Betti reaction, have shown promising anticancer activity.[7] Their mechanism of action is thought to involve the inhibition of key cellular targets, such as topoisomerase I and various kinases. The functionalization of these compounds with amino acid moieties can enhance their delivery to cancer cells and reduce their toxicity.

Synthesis of Aminonaphthol Derivatives

The synthesis of aminonaphthol derivatives can be achieved through various organic reactions. Two common methods are the Bucherer reaction and the Betti reaction.

-

Bucherer Reaction: This reaction is used to convert naphthols to naphthylamines. For example, 7-N,N-dimethylamino-2-naphthol can be synthesized from 2,7-dihydroxynaphthalene (B41206) via a one-pot amination process.

-

Betti Reaction: This is a multicomponent reaction involving a naphthol, an aldehyde, and an amine to produce aminobenzylnaphthols. This method is particularly useful for creating a diverse library of compounds for screening in drug discovery programs.[8]

Conclusion and Future Perspectives

The study of proton transfer in aminonaphthols continues to be a vibrant area of research. The intricate interplay between molecular structure, solvent environment, and photophysical properties provides a rich landscape for fundamental investigations and practical applications. Future research will likely focus on:

-

The development of novel aminonaphthol derivatives with tailored photophysical properties for specific applications in super-resolution microscopy and theranostics.

-

A deeper understanding of the role of quantum tunneling in the proton transfer process, particularly at low temperatures.

-

The application of advanced computational techniques, such as ab initio molecular dynamics, to simulate the proton transfer process with greater accuracy.

-

The exploration of aminonaphthols as scaffolds for the development of new therapeutic agents targeting a wider range of diseases.

This technical guide has provided a comprehensive overview of the core principles, methodologies, and applications related to proton transfer in aminonaphthols. It is intended to serve as a valuable resource for researchers and professionals working at the intersection of chemistry, biology, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence Quantum Yield Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bowdoin.edu [bowdoin.edu]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Time correlated Single Photon Counting – qutools [qutools.com]

An In-depth Technical Guide to the Synthesis of 3-Amino-2-naphthol from 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust, multi-step synthesis of 3-amino-2-naphthol, a valuable building block in the development of pharmaceuticals and other fine chemicals. The synthesis commences with the readily available starting material, 2-naphthol (B1666908), and proceeds through key intermediates, including 2,3-dinitronaphthalene (B156506) and 3-nitro-2-naphthol. This document provides a comprehensive overview of the reaction pathway, detailed experimental protocols, and quantitative data to support reproducibility and optimization.

Synthetic Pathway Overview

The synthesis of this compound from 2-naphthol is a multi-step process that circumvents the challenges of direct and regioselective amination. The established pathway involves the following key transformations:

-

Nitration of Naphthalene: Naphthalene, which can be derived from 2-naphthol, undergoes dinitration to yield 2,3-dinitronaphthalene.

-

Selective Reduction: 2,3-dinitronaphthalene is selectively reduced to afford 3-nitro-2-naphthylamine (B77541).

-

Diazotization and Hydrolysis: The amino group of 3-nitro-2-naphthylamine is converted to a diazonium salt, which is subsequently hydrolyzed to the corresponding hydroxyl group, yielding 3-nitro-2-naphthol.

-

Final Reduction: The nitro group of 3-nitro-2-naphthol is reduced to an amino group to produce the final product, this compound.

Caption: Overall synthetic pathway from 2-naphthol to this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis of this compound.

Step 1 & 2: Synthesis of 3-Nitro-2-naphthylamine from 2,3-Dinitronaphthalene

The initial steps involve the conversion of 2-naphthol to naphthalene, its subsequent dinitration, and then a selective reduction. While various methods exist for the reduction of 2-naphthol and the dinitration of naphthalene, this guide focuses on the selective reduction of the commercially available 2,3-dinitronaphthalene.

Experimental Protocol:

A common method for the selective reduction of one nitro group in dinitronaphthalene derivatives involves the use of sodium disulfide (Na₂S₂).

-

Preparation of Sodium Disulfide Solution: In a suitable reaction vessel, dissolve sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) in water. Add elemental sulfur to the solution and heat the mixture to reflux until the sulfur has completely dissolved, forming a dark reddish-brown solution of sodium disulfide.

-

Reaction: Dissolve 2,3-dinitronaphthalene in a suitable solvent, such as ethanol (B145695) or a mixture of ethanol and water. Heat the solution to reflux.

-

Addition of Reducing Agent: Slowly add the prepared sodium disulfide solution to the refluxing solution of 2,3-dinitronaphthalene over a period of 1-2 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, 3-nitro-2-naphthylamine, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash it thoroughly with water to remove any inorganic salts, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Step 3: Synthesis of 3-Nitro-2-naphthol from 3-Nitro-2-naphthylamine

This step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Experimental Protocol:

-

Diazotization:

-

Suspend 3-nitro-2-naphthylamine in a mixture of concentrated sulfuric acid and water at a low temperature (0-5 °C) in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water dropwise to the suspension while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

-

Hydrolysis:

-

In a separate flask, heat a dilute solution of sulfuric acid to boiling.

-

Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, continue to boil the mixture for a short period to ensure complete hydrolysis.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The crude 3-nitro-2-naphthol will precipitate.

-

Collect the solid by filtration, wash with cold water, and dry.

-

The product can be purified by recrystallization from a suitable solvent like ethanol or toluene.

-

Step 4: Synthesis of this compound from 3-Nitro-2-naphthol

The final step is the reduction of the nitro group to an amine. A classical and effective method utilizes iron powder in an acidic medium.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, suspend 3-nitro-2-naphthol and iron powder in a mixture of ethanol and water.

-

Addition of Acid: While stirring vigorously, slowly add concentrated hydrochloric acid to the suspension. An exothermic reaction will commence.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain it at this temperature for several hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron and iron salts.

-

Isolation: Cool the filtrate, which may cause the product to begin to crystallize. The pH of the solution can be adjusted to be slightly basic to facilitate the precipitation of the free amine.

-

Purification: Collect the crude this compound by filtration, wash it with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system, such as aqueous ethanol or toluene.

Quantitative Data

The following tables summarize typical quantitative data for the key steps in the synthesis of this compound. Please note that yields and other parameters can vary depending on the specific reaction scale and conditions.

Table 1: Reaction Parameters for the Synthesis of 3-Nitro-2-naphthylamine

| Parameter | Value |

| Starting Material | 2,3-Dinitronaphthalene |

| Reducing Agent | Sodium Disulfide (Na₂S₂) |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Typical Yield | 60-70% |

Table 2: Reaction Parameters for the Synthesis of 3-Nitro-2-naphthol

| Parameter | Value |

| Starting Material | 3-Nitro-2-naphthylamine |

| Reagents | NaNO₂, H₂SO₄, H₂O |

| Reaction Temperature | 0-5 °C (Diazotization), Reflux (Hydrolysis) |

| Typical Yield | 70-80% |

Table 3: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | 3-Nitro-2-naphthol |

| Reducing Agent | Iron powder |

| Acid | Hydrochloric Acid |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Typical Yield | 80-90%[1] |

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the key transformations.

Caption: Experimental workflow for the synthesis of 3-nitro-2-naphthol.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Nitration and Diazotization: These reactions involve the use of strong acids and oxidizing agents. Diazonium salts can be explosive when isolated in a dry state. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves. The temperature of the diazotization reaction must be carefully controlled.

-

Handling of Nitro Compounds: Aromatic nitro compounds are often toxic and should be handled with care.

-

Reduction with Iron: The reduction with iron and acid is exothermic and can produce hydrogen gas, which is flammable. Ensure adequate ventilation and avoid ignition sources.

This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to perform thorough risk assessments before undertaking any experimental work.

References

An In-depth Technical Guide to 3-Amino-2-naphthol: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-amino-2-naphthol, a crucial intermediate in the synthesis of dyes and other organic compounds. The document delves into the historical context of its discovery, focusing on the pioneering work in aminonaphthol synthesis. Detailed experimental protocols for its preparation, primarily through the historically significant Bucherer reaction, are presented. Key physical, chemical, and spectral properties are summarized in tabular format for easy reference. Additionally, a logical workflow for its synthesis is visualized using a Graphviz diagram, adhering to specified formatting guidelines. This guide is intended to be a valuable resource for researchers and professionals working with this versatile chemical compound.

Introduction

This compound, with the chemical formula C₁₀H₉NO, is an aromatic organic compound characterized by the presence of both an amino and a hydroxyl group on a naphthalene (B1677914) ring system.[1][2] This bifunctional nature makes it a valuable precursor in the synthesis of a variety of more complex molecules, particularly in the dye industry.[1][2] Its utility also extends to its use as a chemical reagent, for instance, in the detection of metal ions.[1][2] The compound typically appears as a white to pale yellow or reddish crystalline solid.[1][2]

Discovery and Historical Context

The specific discovery of this compound is intrinsically linked to the broader development of synthetic organic chemistry in the late 19th and early 20th centuries, a period marked by intense research into dye precursors. While a singular "discovery" paper for this compound is not readily apparent in contemporary databases, its synthesis falls under the purview of established named reactions for the interconversion of naphthols and naphthylamines.

The most pertinent historical method for the synthesis of aminonaphthols is the Bucherer reaction . This reaction, which facilitates the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and sodium bisulfite, was first discovered by the French chemist Robert Lepetit in 1898.[3][4] However, it was the German chemist Hans Theodor Bucherer who, in 1904, independently discovered the reaction's reversibility and recognized its significant industrial potential.[3][4] His work laid the foundation for the large-scale production of aminonaphthols, which were crucial intermediates for the burgeoning synthetic dye industry. The reaction is also referred to as the Bucherer-Lepetit reaction.[3][4]

The Bucherer reaction is particularly relevant to the synthesis of this compound from 2,3-dihydroxynaphthalene (B165439). The ability to selectively aminate one of the hydroxyl groups of a dihydroxynaphthalene showcases the utility of this chemical transformation.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the tables below for ease of comparison and reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO | [1][5] |

| Molecular Weight | 159.18 g/mol | |

| Melting Point | 229-230 °C (lit.) | [1] |

| Boiling Point | ~342 °C | [1] |

| Appearance | White to pale yellow or reddish crystal | [1][2] |

| Solubility | Soluble in ethanol, ether, and benzene; slightly soluble in water. | [1][2] |

| CAS Number | 5417-63-0 | [5] |

Table 2: Spectral Data References for this compound

| Spectral Data Type | Source Information |

| Infrared (IR) Spectrum | The NIST WebBook provides an IR spectrum of this compound.[5] |

| Mass Spectrum | Mass spectral data (electron ionization) is available through the NIST WebBook.[5] |

Experimental Protocols

The synthesis of this compound can be achieved through various methods. One of the most historically and practically significant routes is the Bucherer reaction, starting from 2,3-dihydroxynaphthalene. The following protocol is a generalized procedure based on the principles of the Bucherer reaction as described in the chemical literature and patents for similar transformations.

Synthesis of this compound via the Bucherer Reaction

This procedure details the amination of 2,3-dihydroxynaphthalene.

Materials:

-

2,3-Dihydroxynaphthalene

-

Methylamine (B109427) hydrochloride (as a source of the amino group)

-

Sodium sulfite (B76179)

-

Water

-

Methyl isobutyl ketone (for extraction)

-

Hydrochloric acid (for workup, if necessary)

-

Sodium hydroxide (B78521) (for workup, if necessary)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

-

High-performance liquid chromatography (HPLC) equipment for reaction monitoring

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3-dihydroxynaphthalene (1.0 eq), methylamine hydrochloride (3.4 eq), and sodium sulfite (2.0 eq) in water.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by HPLC to observe the consumption of the starting material and the formation of the product, 2-hydroxy-3-methylamino-naphthalene. The reaction is typically carried out for several hours (e.g., 12 hours).

-

Workup: After the reaction is complete (as determined by HPLC), allow the reaction mixture to cool to room temperature.

-

Extraction: Transfer the cooled reaction mixture to a separatory funnel and extract the product into an organic solvent such as methyl isobutyl ketone.

-

Purification: The organic layer containing the product can be washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent removed under reduced pressure to yield the crude product.

-

Further Purification (if necessary): The crude this compound can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired scale. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed.

Visualizations

Logical Workflow for the Synthesis of this compound via the Bucherer Reaction

The following diagram illustrates the key steps and transformations in the synthesis of this compound from 2,3-dihydroxynaphthalene using the Bucherer reaction.

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound remains a compound of significant interest in organic synthesis, particularly for the production of dyes and other functionalized aromatic molecules. Its history is rooted in the foundational discoveries of amine synthesis from naphthols, most notably the Bucherer reaction. The experimental protocols for its synthesis, while established, offer opportunities for optimization in terms of yield, purity, and environmental impact. This technical guide provides a solid foundation for researchers and professionals working with this compound, consolidating key historical, chemical, and procedural information into a single, accessible resource.

References

A Technical Guide to the Potential Biological Activities of 3-Amino-2-naphthol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-2-naphthol is a versatile bifunctional aromatic compound that serves as a crucial scaffold in synthetic and medicinal chemistry.[1] While the biological profile of the parent molecule is not extensively documented, its derivatives have emerged as a significant class of compounds with a broad spectrum of biological activities. The presence of adjacent amino and hydroxyl groups on the naphthalene (B1677914) ring system allows for diverse chemical modifications, leading to the synthesis of complex heterocyclic frameworks.[1][2] These derivatives, including benzochromenes, Betti bases, and naphthoxazoles, have demonstrated promising potential as anticancer, antimicrobial, antioxidant, and enzyme-inhibiting agents.[1][2] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of key this compound derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid in future drug discovery and development efforts.

I. Anticancer Activity